molecular formula C13H17N3O3S B14367253 2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol CAS No. 90861-26-0

2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol

Cat. No.: B14367253
CAS No.: 90861-26-0
M. Wt: 295.36 g/mol
InChI Key: CJZZQGXRRHQGKA-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol is a compound that features a benzimidazole core substituted with a piperidine sulfonyl group and a methyl group. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via sulfonylation reactions using piperidine sulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol involves its interaction with specific molecular targets. The piperidine sulfonyl group can interact with enzymes or receptors, modulating their activity. The benzimidazole core can intercalate with DNA or interact with proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(piperidine-1-sulfonyl)-benzothiazole
  • 2-Methyl-6-(piperidine-1-sulfonyl)-benzene-1-carboximidamide

Uniqueness

2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzimidazole core and the piperidine sulfonyl group allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

90861-26-0

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

1-hydroxy-2-methyl-6-piperidin-1-ylsulfonylbenzimidazole

InChI

InChI=1S/C13H17N3O3S/c1-10-14-12-6-5-11(9-13(12)16(10)17)20(18,19)15-7-3-2-4-8-15/h5-6,9,17H,2-4,7-8H2,1H3

InChI Key

CJZZQGXRRHQGKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1O)C=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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